4-(2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)-N-(5-METHYL-2-PYRIDYL)BENZAMIDE
Overview
Description
4-(2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)-N-(5-METHYL-2-PYRIDYL)BENZAMIDE is a complex organic compound that features a benzamide core substituted with a pyrrolidine-2,5-dione moiety and a 5-methyl-2-pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)-N-(5-METHYL-2-PYRIDYL)BENZAMIDE typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoic acid with an appropriate acylating agent under acidic or basic conditions.
Introduction of the Pyrrolidine-2,5-dione Moiety: The pyrrolidine-2,5-dione moiety can be introduced through a condensation reaction between the benzamide core and maleic anhydride.
Attachment of the 5-methyl-2-pyridinyl Group: The final step involves the coupling of the 5-methyl-2-pyridinyl group to the benzamide core, which can be achieved using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine-2,5-dione moiety.
Reduction: Reduction reactions can occur at the benzamide core, potentially converting it to an amine.
Substitution: The aromatic ring in the benzamide core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized derivatives of the pyrrolidine-2,5-dione moiety.
Reduction: Reduced amine derivatives of the benzamide core.
Substitution: Halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore in drug design. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)-N-(5-METHYL-2-PYRIDYL)BENZAMIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine-2,5-dione moiety could be involved in binding interactions, while the benzamide core may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide: Lacks the 5-methyl-2-pyridinyl group.
N-(5-methyl-2-pyridinyl)benzamide: Lacks the pyrrolidine-2,5-dione moiety.
4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(2-pyridinyl)benzamide: Similar structure but with a different pyridinyl substitution.
Uniqueness
The uniqueness of 4-(2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)-N-(5-METHYL-2-PYRIDYL)BENZAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both the pyrrolidine-2,5-dione moiety and the 5-methyl-2-pyridinyl group allows for diverse interactions and applications that are not possible with simpler analogs.
Properties
IUPAC Name |
4-(2,5-dioxopyrrol-1-yl)-N-(5-methylpyridin-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c1-11-2-7-14(18-10-11)19-17(23)12-3-5-13(6-4-12)20-15(21)8-9-16(20)22/h2-10H,1H3,(H,18,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUHMSJISHLVAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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